Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate
Description
Context and Significance within Organic Chemistry
Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate is a molecule that elegantly combines three key functional groups: a piperidine (B6355638) ring, a carbamoyl (B1232498) group, and an ethyl acetate (B1210297) moiety. This trifecta of functionalities imbues the compound with a rich chemical character and a wide array of potential applications, making it a subject of significant interest in the field of organic chemistry.
The piperidine scaffold, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. nih.govijnrd.org Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug discovery. ijnrd.org The presence of the carbamoyl group (-CONH2) attached to the piperidine nitrogen introduces a polar, hydrogen-bond donating and accepting unit, which can significantly influence the molecule's solubility, crystal packing, and biological activity. Carbamates are recognized for their role in a variety of bioactive compounds and as protecting groups in organic synthesis. acs.org
Finally, the ethyl acetate group provides a handle for further chemical transformations, acting as a potential site for hydrolysis to the corresponding carboxylic acid or transesterification to other esters. This versatility allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The strategic combination of these three components in this compound makes it a valuable building block for the synthesis of more complex molecules with tailored properties.
Historical Overview of Related Piperidine and Carbamate (B1207046) Chemical Research
The journey to understanding compounds like this compound is built upon a rich history of research into its constituent parts: piperidines and carbamates.
The story of piperidine begins in 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Early research focused on its structural elucidation and basic reactivity. The industrial production of piperidine is primarily achieved through the hydrogenation of pyridine (B92270). wikipedia.org Over the decades, the synthesis of substituted piperidines has become a major focus of organic synthesis, with numerous methods developed for their construction, including the reduction of pyridine derivatives, cyclization reactions, and multicomponent reactions. nih.govtandfonline.com The pharmacological significance of the piperidine ring became increasingly apparent with the discovery of its presence in numerous alkaloids and its subsequent incorporation into a wide range of therapeutic agents. ijnrd.orgresearchgate.net
The history of carbamate chemistry is also extensive. The carbamate functional group has been a cornerstone in the development of pharmaceuticals and agrochemicals. acs.org Historically, the synthesis of carbamates often involved the use of hazardous reagents like phosgene (B1210022) and isocyanates. acs.orgacs.org However, significant advancements have been made in developing safer and more efficient synthetic routes, including methods that utilize carbon dioxide as a C1 source. acs.org The versatility of the carbamate group as a stable and synthetically accessible moiety has led to its widespread use in medicinal chemistry, where it can act as a key pharmacophore or a prodrug linker. acs.org
The convergence of these two fields of research has led to the exploration of piperidine-carbamate hybrids, with researchers investigating how the combination of these two important functional groups can lead to novel properties and applications.
Scope and Objectives of Academic Inquiry on this compound
While dedicated academic research specifically on this compound appears to be in its nascent stages, the compound's structure suggests several promising avenues for future investigation. The primary objectives of academic inquiry into this molecule would likely encompass:
Development of Efficient Synthetic Routes: A key area of research would be the development of novel and efficient methods for the synthesis of this compound and its derivatives. This could involve exploring different strategies for the introduction of the carbamoyl and ethyl acetate groups onto the piperidine ring.
Exploration of Chemical Reactivity: A thorough investigation of the compound's reactivity would be crucial. This would involve studying the transformations of the ethyl ester and the carbamoyl group, as well as the reactivity of the piperidine ring itself.
Investigation of Physicochemical Properties: Detailed characterization of the compound's physical and chemical properties, such as its solubility, stability, and conformational preferences, would provide a fundamental understanding of its behavior.
Evaluation of Biological Activity: Given the prevalence of piperidine and carbamate moieties in bioactive molecules, a significant focus of research would be the evaluation of this compound and its derivatives for a range of biological activities. This could include screening for activity as enzyme inhibitors, receptor ligands, or antimicrobial agents. nih.govnih.gov
Application as a Synthetic Building Block: The compound's potential as a versatile intermediate for the synthesis of more complex and biologically relevant molecules would be a major area of exploration. Its functional groups provide multiple points for diversification, allowing for the creation of a library of compounds for further study.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.26 g/mol |
| CAS Number | 279236-51-0 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-carbamoylpiperidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-15-9(13)7-8-3-5-12(6-4-8)10(11)14/h8H,2-7H2,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWCWYPDHUQBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595825 | |
| Record name | Ethyl (1-carbamoylpiperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279236-51-0 | |
| Record name | Ethyl (1-carbamoylpiperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for Ethyl 2 1 Carbamoylpiperidin 4 Yl Acetate
Established Synthetic Routes and Reaction Conditions
The traditional synthesis of ethyl 2-(1-carbamoylpiperidin-4-yl)acetate can be approached through a convergent strategy, where the piperidine (B6355638) core is first functionalized with the acetate (B1210297) side chain, followed by the introduction of the carbamoyl (B1232498) group. Alternatively, a linear approach can be employed where the piperidine ring is constructed with the desired substituents already in place.
Esterification Reactions for Acetate Moiety Formation
The ethyl acetate moiety is typically introduced through the esterification of the corresponding carboxylic acid, 2-(piperidin-4-yl)acetic acid. The most common method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.
Reaction Scheme:
Key Reaction Conditions for Fischer-Speier Esterification:
| Parameter | Condition |
| Reactants | 2-(piperidin-4-yl)acetic acid, Ethanol (often as solvent) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) |
| Temperature | Reflux |
| Reaction Time | Several hours |
To drive the equilibrium towards the product, excess ethanol is typically used, and in some cases, water is removed as it is formed, for instance, by using a Dean-Stark apparatus.
Alternative esterification methods that can be employed include:
Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt, followed by reaction with ethyl iodide or ethyl bromide.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is particularly useful for substrates that are sensitive to strong acidic conditions.
Carbamoyl Group Introduction onto the Piperidine Nitrogen
The introduction of the carbamoyl group (-CONH₂) onto the piperidine nitrogen is a crucial step to form the final product from the precursor, ethyl 2-(piperidin-4-yl)acetate. This can be achieved through several established methods.
One common approach is the reaction of the secondary amine of the piperidine ring with an isocyanate. Specifically, for the introduction of an unsubstituted carbamoyl group, a protected isocyanate or a reagent that generates isocyanic acid (HNCO) in situ is often used. A more direct and widely used method involves the reaction with a salt of cyanic acid, such as potassium cyanate (B1221674) (KOCN), in an aqueous acidic medium.
Reaction Scheme:
Another effective method is the reaction of the piperidine derivative with chlorosulfonyl isocyanate (CSI), followed by hydrolysis of the resulting N-chlorosulfonyl carbamate (B1207046).
Typical Reagents for Carbamoylation:
| Reagent | Conditions |
| Potassium Cyanate (KOCN) | Aqueous acid (e.g., HCl) |
| Chlorosulfonyl Isocyanate (CSI) | Inert solvent, followed by aqueous workup |
| Trimethylsilyl Isocyanate (TMS-NCO) | Aprotic solvent |
Construction of the Piperidine Core Structure
Catalytic Hydrogenation of Pyridine (B92270) Derivatives:
| Catalyst | Conditions |
| Platinum(IV) oxide (PtO₂) | H₂ gas, acidic medium (e.g., acetic acid) |
| Rhodium on alumina (B75360) (Rh/Al₂O₃) | H₂ gas, various solvents |
| Raney Nickel (Raney Ni) | H₂ gas, high pressure and temperature |
Another powerful strategy for constructing polysubstituted piperidines is through multicomponent reactions, such as the Mannich reaction. A three-component Mannich reaction can bring together an amine, a carbonyl compound, and a compound with an active methylene (B1212753) group to form a β-amino carbonyl compound, which can then be cyclized to form the piperidine ring.
Furthermore, intramolecular cyclization reactions are also widely employed. For example, a δ-haloamine or a δ-amino alcohol can undergo intramolecular nucleophilic substitution or reductive amination, respectively, to form the piperidine ring.
Stereoselective Synthesis Approaches for Chiral Centers
The introduction of chirality into the piperidine ring or its substituents is often a critical consideration in medicinal chemistry. For this compound, a chiral center could be introduced at the 4-position of the piperidine ring if the acetate side chain is further substituted. Stereoselective synthesis of 4-substituted piperidines can be achieved through various strategies.
One approach involves the use of a chiral auxiliary attached to the piperidine nitrogen. This auxiliary can direct the stereochemical outcome of a reaction at the 4-position, and can be subsequently removed.
Asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral catalyst is another effective method. Chiral rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the enantioselective reduction of the double bond in the ring, establishing a stereocenter.
Examples of Chiral Catalysts for Asymmetric Hydrogenation:
| Catalyst System | Ligand Type |
| [Rh(COD)₂]BF₄ with chiral diphosphine ligands | e.g., BINAP, DuPhos |
| Ru(OAc)₂ with chiral phosphine ligands | e.g., MeO-BIPHEP |
Additionally, enzymatic resolutions can be used to separate a racemic mixture of a piperidine intermediate into its individual enantiomers. Lipases are commonly used for the kinetic resolution of racemic alcohols or esters, which can be precursors to the desired chiral piperidine.
Novel Synthetic Route Development and Exploration
In recent years, there has been a significant push towards the development of more efficient, cost-effective, and environmentally friendly synthetic methods.
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to the synthesis of this compound in several ways.
One key area is the use of greener solvents. Traditional organic solvents can be replaced with more benign alternatives such as water, ethanol, or supercritical fluids. For instance, conducting the esterification or carbamoylation steps in aqueous media, where possible, would significantly improve the environmental profile of the synthesis.
Another important aspect is the use of catalytic methods to replace stoichiometric reagents. The use of catalytic amounts of acid for esterification is already a step in this direction. For the carbamoylation step, exploring catalytic methods for amide bond formation could reduce waste. For example, the direct catalytic amidation of an ester or carboxylic acid with a urea (B33335) equivalent would be a highly atom-economical approach.
Biocatalysis offers a powerful green alternative to traditional chemical methods. Enzymes can operate under mild conditions (room temperature and neutral pH) in aqueous media and often exhibit high chemo-, regio-, and stereoselectivity. For instance, a lipase (B570770) could be used for the esterification step, and an amidase or a related enzyme could potentially be employed for the carbamoylation.
Green Chemistry Approaches in Piperidine Synthesis:
| Green Chemistry Principle | Application in Synthesis |
| Use of Renewable Feedstocks | Deriving starting materials from biomass. |
| Atom Economy | Designing reactions where the maximum proportion of starting materials is incorporated into the final product. |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents with water, ethanol, or ionic liquids. |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
High-Pressure Reaction Methodologies
High-pressure organic synthesis has emerged as a powerful tool for accelerating slow reactions and influencing selectivity. researchgate.netresearchgate.net Reactions characterized by a negative activation volume (ΔV‡), where the volume of the transition state is smaller than the volume of the reactants, are significantly accelerated by the application of high pressure, typically in the range of 0.5 to 2.0 GPa (5,000 to 20,000 atm). dokumen.pub
For the synthesis of a molecule like this compound, high-pressure methodologies could be particularly advantageous in several key steps:
Amide Bond Formation: The formation of the carbamoyl group by reacting a piperidine precursor with an isocyanate or by direct amidation can be sluggish. High pressure can facilitate these reactions, often allowing them to proceed at lower temperatures, which is beneficial for thermally sensitive substrates. mdpi.comnih.gov
Esterification: While typically catalyzed by acid, esterification reactions can also be promoted by pressure. High-pressure esterification can be particularly useful in cases where acidic conditions might lead to side reactions or degradation of the substrate. ncsu.edu
Cycloaddition Reactions: In building the piperidine ring, which can be formed through various cycloaddition pathways, high pressure is known to dramatically increase reaction rates and yields. researchgate.netresearchgate.netdocumentsdelivered.com This is because cycloadditions, such as the Diels-Alder reaction, typically have large, negative activation volumes. researchgate.net
The primary advantage of employing high pressure is the ability to overcome steric hindrance and enhance the rates of reactions that are otherwise inefficient at atmospheric pressure, often leading to higher yields and purities. dokumen.pub
Reactions Involving Organolithium and Grignard Reagents
Organolithium and Grignard reagents are among the most powerful nucleophiles and bases in organic synthesis, enabling the formation of crucial carbon-carbon bonds. wikipedia.org Their high reactivity stems from the highly polarized nature of the carbon-metal bond. wikipedia.org In the context of synthesizing this compound, these reagents could be employed in several strategic ways.
Organolithium Reagents: Due to their strong basicity, organolithium compounds like n-butyllithium can be used for deprotonation (metalation) to create a nucleophilic carbon center. wikipedia.org For instance, an appropriately protected piperidine derivative could be deprotonated at a specific position, followed by quenching with an electrophile to introduce the acetate side chain or a precursor to it. uark.edu α-Alkoxyorganolithiums derived from piperidines have shown considerable stability and utility in synthesis. uark.edu
Grignard Reagents: Grignard reagents (R-MgX) are excellent for nucleophilic addition to carbonyl groups. A hypothetical route could involve the addition of an acetate-containing Grignard reagent to an electrophilic piperidine precursor, such as a pyridinium (B92312) salt, to form the C-C bond of the side chain. uark.edu While generally less reactive than their organolithium counterparts, Grignard reagents are often more chemoselective and are essential tools for constructing complex molecular frameworks. whiterose.ac.uk
The utility of these organometallic reagents is, however, constrained by their high reactivity. They are incompatible with acidic protons found in alcohols, amines (N-H), and carboxylic acids, and reactions must be carried out under strictly anhydrous conditions. researchgate.net
Diazotization Reactions in Intermediate Synthesis
Diazotization, the conversion of a primary amino group (-NH₂) into a diazonium salt (-N₂⁺), is a versatile transformation for introducing a variety of functional groups. A particularly relevant application for the synthesis of the target molecule is the preparation of ethyl diazoacetate from glycine (B1666218) ethyl ester hydrochloride. wikipedia.org
This reaction is typically performed by treating an aqueous solution of glycine ethyl ester with sodium nitrite (B80452) (NaNO₂) under acidic conditions at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate, which then forms the diazo compound. orgsyn.orgprepchem.com
Table 1: Typical Reaction Conditions for Ethyl Diazoacetate Synthesis
| Parameter | Condition | Rationale |
| Starting Material | Glycine ethyl ester hydrochloride | Provides the amino ester backbone. wikipedia.orgorgsyn.org |
| Reagent | Sodium Nitrite (NaNO₂) | Source of the nitrosating agent. beilstein-journals.orgnih.gov |
| Solvent System | Biphasic (e.g., Water/Dichloromethane) | Allows for in-situ extraction of the product, minimizing decomposition. beilstein-journals.orgnih.gov |
| pH | ~3.5 (Acidic) | Necessary for the formation of nitrous acid (HNO₂) from NaNO₂. beilstein-journals.orgnih.gov |
| Temperature | 0-5 °C | The diazonium intermediate and the final diazo product are thermally unstable. orgsyn.orgprepchem.com |
The resulting ethyl diazoacetate is a key precursor for generating an ethyl acetate carbene (:CHCO₂Et) via catalysis (e.g., with rhodium or copper compounds). This highly reactive carbene can then undergo various transformations, such as C-H insertion or cyclopropanation reactions with a suitable piperidine precursor, to install the ethyl acetate moiety onto the heterocyclic ring.
Catalysis and Reaction Optimization Studies
Investigation of Acidic and Other Catalysts in Esterification and Related Reactions
The final step in forming the ethyl acetate portion of the target molecule is typically an esterification reaction. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, is a classic and widely used method. chemistrytalk.orgmasterorganicchemistry.com The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. chemistrysteps.commasterorganicchemistry.com
A wide range of acid catalysts can be employed, broadly categorized as homogeneous or heterogeneous.
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are highly effective and commonly used. chemistrytalk.orgscielo.br They operate in the same phase as the reactants, leading to high reaction rates. However, their use complicates product purification, as the catalyst must be neutralized and removed, often generating significant waste. untirta.ac.id
Heterogeneous Catalysts: Solid acid catalysts offer a greener alternative, as they can be easily separated from the reaction mixture by filtration and are often reusable. untirta.ac.iduom.lk Examples include acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia. scielo.brmdpi.com While potentially showing lower activity than homogeneous catalysts due to mass transfer limitations, their environmental and processing advantages are significant. uom.lkmdpi.com
Table 2: Comparison of Catalysts in Esterification Reactions
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, TsOH, HCl | High activity, low cost. chemistrytalk.orgscielo.br | Difficult to separate, corrosive, waste generation. untirta.ac.idmdpi.com |
| Heterogeneous | Amberlyst resins, Zeolites, Sulfated Zirconia | Easy separation, reusable, less corrosive, environmentally friendly. scielo.bruom.lkpsu.edu | Lower activity, potential for catalyst degradation at high temperatures, higher initial cost. mdpi.com |
The choice of catalyst depends on factors such as the scale of the reaction, the sensitivity of the substrate to strongly acidic conditions, and process-economic considerations. patsnap.com
Optimization of Reaction Parameters for Yield, Selectivity, and Purity
Maximizing the yield, selectivity, and purity of this compound requires careful optimization of several reaction parameters, particularly for the equilibrium-limited esterification step. According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by manipulating reaction conditions.
Key parameters for optimization include:
Reactant Molar Ratio: Using one of the reactants, typically the alcohol, in large excess can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com
Temperature: Increasing the reaction temperature generally increases the reaction rate. ijettjournal.org However, for exothermic reactions, excessively high temperatures can unfavorably shift the equilibrium. researchgate.net A compromise temperature is often chosen to achieve a reasonable rate without compromising the yield. nih.gov Esterification reactions are often performed under reflux conditions. scienceready.com.au
Catalyst Loading: The concentration of the acid catalyst directly influences the reaction rate. researchgate.net An optimal loading must be determined, as an excessive amount can lead to side reactions, such as dehydration of the alcohol, and increases the difficulty of purification. researchgate.net
Removal of Water: Water is a byproduct of esterification, and its removal from the reaction mixture is a highly effective strategy to drive the reaction to completion. rsc.org This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent.
Table 3: Effect of Parameter Variation on Esterification
| Parameter | Variation | General Effect on Yield/Rate | Rationale |
| Temperature | Increase | Increases reaction rate; may decrease equilibrium yield for exothermic reactions. researchgate.netresearchgate.net | Provides activation energy; affects equilibrium position. |
| Catalyst Loading | Increase | Increases reaction rate up to a certain point. researchgate.netresearchgate.net | More catalytic sites available; excess can cause side reactions. |
| Alcohol/Acid Ratio | Increase | Increases equilibrium conversion to the ester. researchgate.netangolaonline.net | Le Châtelier's principle: shifts equilibrium by increasing reactant concentration. |
| Water Removal | Implement | Increases equilibrium conversion significantly. rsc.orgresearchgate.net | Le Châtelier's principle: shifts equilibrium by removing a product. |
Systematic optimization, often employing methodologies like Design of Experiments (DoE), allows for the efficient identification of the ideal conditions to maximize the production of high-purity product. researchgate.nettubitak.gov.tr
Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl 2 1 Carbamoylpiperidin 4 Yl Acetate
Reaction Mechanisms of Functional Group Interconversions
The reactivity of Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate is dictated by the specific properties of its constituent functional groups. The ester is susceptible to nucleophilic attack, the carbamoyl (B1232498) group exhibits amide-like chemistry, and the piperidine (B6355638) ring provides a stable but reactive scaffold.
The ethyl ester function is a primary site of reactivity, susceptible to hydrolysis and transesterification under both acidic and basic conditions.
Ester Hydrolysis: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(1-carbamoylpiperidin-4-yl)acetic acid, is a fundamental reaction. The mechanism is analogous to that of other simple esters like ethyl acetate (B1210297). nitt.edu
Acid-Catalyzed Hydrolysis: This process involves the initial protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then eliminates ethanol (B145695) to yield the carboxylic acid and regenerate the acid catalyst. ias.ac.in
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. sfu.ca This forms a tetrahedral intermediate which then collapses to form the carboxylate anion and an ethanol molecule. The final step is an acid-base reaction between the carboxylate and the protonated solvent. The accepted mechanism involves a complex formation between the ester and the hydroxyl ion, followed by interaction with solvent molecules to yield the products. ias.ac.in
The reaction kinetics are typically studied under pseudo-first-order conditions. nitt.edu The rate of hydrolysis is influenced by factors such as pH, temperature, and solvent composition. ias.ac.insfu.ca For instance, studies on ethyl acetate hydrolysis in acetone-water mixtures show a variation in rate constants with solvent composition and temperature, which can be used as a model to predict the behavior of the title compound. ias.ac.in
Interactive Table: Kinetic Data for Acid Hydrolysis of Ethyl Acetate in Dioxane-Water Mixtures Data can be sorted by clicking on the column headers.
| Vol. % Dioxane | Dielectric Constant (at 35°C) | Rate Constant k x 10⁵ (at 35°C) | Dielectric Constant (at 45°C) | Rate Constant k x 10⁵ (at 45°C) |
|---|---|---|---|---|
| 0 | 74.93 | 28.06 | 71.49 | 63.39 |
| 10 | 66.13 | 26.25 | 63.35 | 62.81 |
| 20 | 57.32 | 25.82 | 55.31 | 59.96 |
| 40 | 40.67 | 21.63 | 38.48 | 48.56 |
| 60 | 24.82 | 16.14 | 23.44 | 37.20 |
| 80 | 10.34 | 10.96 | 9.81 | 27.84 |
| 90 | 5.40 | 11.47 | 5.20 | 28.98 |
Data sourced from kinetic studies on ester hydrolysis. ias.ac.in
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield Mthis compound. The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water. scielo.br The reaction involves reversible, successive steps. scielo.br The initial step is the protonation of the carbonyl group, followed by a rate-determining nucleophilic attack from the alcohol to form a tetrahedral intermediate, which then eliminates the original alcohol (ethanol). scielo.brresearchgate.net
The N-carbamoyl group (-CONH₂) is essentially an amide attached to the piperidine nitrogen. Its reactivity is characteristic of amides, though influenced by its position on the ring.
Hydrolysis: The carbamoyl group can be hydrolyzed under strong acidic or basic conditions to yield the parent secondary amine, Ethyl 2-(piperidin-4-yl)acetate, along with carbon dioxide and ammonia (B1221849) (or their respective salts). This reaction typically requires harsher conditions than ester hydrolysis.
Dehydration: Treatment with strong dehydrating agents could potentially convert the carbamoyl group to a nitrile, though this is a less common reaction pathway for N-substituted carbamoyl groups.
Rearrangements: In some heterocyclic systems, N-carbamoyl groups have been observed to undergo migration. For instance, an N-N migration of a carbamoyl group has been documented in a pyrazole (B372694) derivative, suggesting that intramolecular rearrangements could be a potential reaction pathway under certain conditions. nih.gov
Derivatization: The carbamoyl group itself is relatively unreactive towards many derivatization reactions. However, the nitrogen atom of the piperidine ring is significantly influenced by this group. The electron-withdrawing nature of the carbamoyl group reduces the nucleophilicity and basicity of the piperidine nitrogen, making it less susceptible to reactions like N-alkylation or N-acylation compared to the unsubstituted Ethyl 2-(piperidin-4-yl)acetate.
The six-membered piperidine ring is a stable heterocyclic system. Its chemistry is centered around its conformation and the reactivity of its C-H bonds.
Ring Transformations: While generally stable, the piperidine ring can undergo transformations under specific conditions.
Oxidation: Strong oxidizing agents can lead to the formation of various products, including piperidinones (ketones within the ring) or ring-opened products. The position of oxidation is directed by the existing substituents.
Ring-Opening: Under certain catalytic or thermal conditions, ring-opening reactions can occur. For instance, studies on the thermal degradation of piperazine (B1678402), a related six-membered heterocycle, show that ring-opening can be a key degradation pathway, often proceeding through SN2 substitution reactions. utexas.edu
Dehydrogenation: Catalytic dehydrogenation can convert the piperidine ring to the corresponding pyridine (B92270) derivative, although this typically requires high temperatures and specific catalysts.
Studies on Degradation and Stability Mechanisms
Understanding the degradation pathways of this compound is crucial for assessing its long-term stability. Degradation can be initiated by thermal, photochemical, or oxidative stress.
Thermal Degradation: Studies on related piperidine and piperazine structures provide insight into potential thermal degradation mechanisms. researchgate.net At elevated temperatures (e.g., 135-175 °C), degradation is likely to proceed via several pathways: utexas.edu
Cleavage of Substituents: The ester and carbamoyl groups are likely points of initial thermal cleavage. This could lead to the formation of 4-vinylpiperidine-1-carboxamide (via elimination of acetic acid) or decarboxylation.
Ring Fragmentation: More extreme temperatures can lead to the fragmentation of the piperidine ring itself. Research on piperazine analogs shows that ring size and substitution significantly affect thermal stability, with six-membered rings like piperidine being relatively stable compared to five- or seven-membered rings. researchgate.net However, degradation can still produce smaller amine fragments and polymeric materials. researchgate.net
Interactive Table: Potential Thermal Degradation Products of Piperidine Analogs
| Amine Structure | Degradation Temperature | Major Degradation Products |
|---|---|---|
| Piperazine (PZ) | 165 °C | N-formylpiperazine, Ammonium, N-(2-aminoethyl) piperazine utexas.edu |
| Homopiperazine | 175 °C | Formate, various fragments (rapid degradation) researchgate.net |
Photochemical Degradation: Photochemical degradation is initiated by the absorption of UV radiation, which can lead to the formation of excited states and radical species. While specific data on this compound is limited, studies on N-substituted piperidines can serve as a model. For example, the photolysis of 1-nitrosopiperidine, an analogue with a nitrogen substituent, has been studied extensively. acs.orgnih.gov This process involves the cleavage of the N-N bond to form a piperidinyl radical and nitric oxide. acs.org A similar cleavage of the N-C bond of the carbamoyl group or C-C bonds within the ring or substituents could be initiated by UV light, leading to a cascade of radical reactions and the formation of various degradation products.
Oxidative degradation, particularly by hydroxyl (•OH) radicals, is a critical environmental and biological degradation pathway. Extensive research on the OH-initiated oxidation of piperidine provides a robust mechanistic framework. acs.orgwhiterose.ac.ukresearchgate.net
The reaction is initiated by the abstraction of a hydrogen atom from a C-H bond by the •OH radical, forming a piperidinyl radical and a water molecule. acs.orgresearchgate.net The N-carbamoyl group replaces the N-H bond found in unsubstituted piperidine, meaning H-abstraction will occur exclusively from the ring's C-H bonds. Quantum chemistry calculations on piperidine suggest the branching ratios for the initial H-abstraction are approximately ~50% at C2/C6, ~13% at C3/C5, and ~2% at C4. whiterose.ac.ukresearchgate.netfigshare.com
Mechanism of Degradation:
H-Abstraction: An •OH radical abstracts a hydrogen atom from one of the ring carbons (C2, C3, or C4). Given the branching ratios, abstraction is most probable at the C2 (or C6) position.
Radical Reactions: The resulting carbon-centered radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•).
Formation of Stable Products: The peroxyl radical can undergo further reactions (e.g., with NO, NO₂, or HO₂) to form stable products.
Abstraction from C2: This pathway predominantly leads to the formation of the corresponding imine (after a series of steps) or a ketone at the C2 position (piperidin-2-one derivative). whiterose.ac.uk
Abstraction from C3: This can result in ring-opening followed by a complex autoxidation cascade. whiterose.ac.uk
Abstraction from C4: This is shown to result mainly in the formation of the corresponding ketone, 1-carbamoylpiperidin-4-one. whiterose.ac.ukfigshare.com
Interactive Table: OH-Radical Initiated Oxidation of Piperidine
| Parameter | Value / Finding |
|---|---|
| Rate Coefficient (kOH) | (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ acs.orgresearchgate.net |
| Primary Mechanism | H-abstraction from C-H and N-H bonds acs.org |
| Calculated H-Abstraction Sites | ~50% at C2; ~13% at C3; ~2% at C4; ~35% at N1 (for unsubstituted piperidine) whiterose.ac.ukresearchgate.net |
| Major Products (from C-H abstraction) | 2,3,4,5-tetrahydropyridine (imine), piperidin-4-one, ring-opened products whiterose.ac.ukfigshare.com |
Structure-Reactivity Relationships (SAR) within Analogous Chemical Series
The chemical reactivity of this compound is intrinsically linked to its molecular architecture. To understand how structural modifications influence its reactivity and mechanistic pathways, it is instructive to examine structure-reactivity relationships (SAR) within analogous chemical series. These studies, while often focused on pharmacological outcomes, provide valuable insights into the electronic and steric effects that govern chemical transformations. Modifications to the N-carbamoyl moiety, the piperidine ring, and the ethyl acetate side chain can significantly alter the molecule's reactivity towards various reagents and reaction conditions.
Systematic structural modifications of piperidine-based compounds have demonstrated that even subtle changes to substituents can lead to significant shifts in chemical behavior. For instance, in series of N-substituted piperidines, the nature of the substituent on the nitrogen atom dictates its nucleophilicity and its susceptibility to reactions such as oxidation or alkylation.
Alterations to the N-carbamoyl group of this compound can be expected to have a profound impact on its reactivity. Replacing the unsubstituted carbamoyl group with various amides, carboxamides, or other functionalities can modulate the electron density on the piperidine nitrogen. For example, the introduction of electron-withdrawing groups would decrease the nucleophilicity of the nitrogen, potentially slowing down reactions involving nucleophilic attack by this atom. Conversely, electron-donating groups would enhance its nucleophilicity.
The substitution pattern on the piperidine ring itself also plays a critical role in directing chemical reactions. The presence of substituents can introduce steric hindrance, affecting the accessibility of reactive sites. Furthermore, the stereochemistry of these substituents can lead to different reaction outcomes, favoring the formation of one stereoisomer over another.
Investigations into analogous series, such as piperidine-based cocaine analogues, have revealed that modifications to the substituents on the piperidine ring influence the molecule's stability and metabolic pathways. nih.gov While the primary goal of such studies is often to understand biological activity, the underlying principles of chemical reactivity are universal. For example, the presence of bulky groups near a reactive center can shield it from attack, thereby decreasing the reaction rate.
The ethyl acetate group at the 4-position of the piperidine ring is another key site for chemical modification. The ester functionality is susceptible to hydrolysis, transesterification, and reduction. The rate and extent of these reactions can be influenced by the electronic environment of the piperidine ring and the steric bulk of the N-substituent.
The following interactive data tables summarize findings from research on analogous chemical series, illustrating the impact of structural modifications on chemical reactivity.
Table 1: Influence of N-Substituents on the Reactivity of the Piperidine Nitrogen
| N-Substituent | Expected Effect on Nitrogen Nucleophilicity | Potential Impact on Reactivity |
| Carbamoyl (as in the parent compound) | Moderately electron-withdrawing | Decreased nucleophilicity compared to an N-alkylpiperidine, influencing rates of N-alkylation and N-oxidation. |
| Acetyl | More electron-withdrawing than carbamoyl | Further decrease in nucleophilicity, potentially increasing stability towards certain oxidants. |
| Methyl | Electron-donating | Increased nucleophilicity, leading to faster rates of reaction with electrophiles. |
| Phenyl | Electron-withdrawing (by induction and resonance) | Significantly decreased nucleophilicity, potentially altering reaction pathways that rely on the nitrogen's basicity. |
Table 2: Effect of Piperidine Ring Substitution on Ester Reactivity
| Ring Substituent (Position) | Steric Hindrance at C4 | Electronic Effect | Expected Impact on Ethyl Acetate Reactivity |
| None (as in the parent compound) | Low | Neutral | Baseline reactivity for hydrolysis, reduction, etc. |
| 3-Methyl | Moderate | Weakly electron-donating | May slightly hinder the approach of reagents to the ester, potentially slowing reaction rates. |
| 2,6-Dimethyl | High | Electron-donating | Significant steric hindrance could dramatically decrease the rate of reactions at the C4-substituent. |
| 3-Phenyl | Moderate | Electron-withdrawing | May influence the electronic environment of the ester, potentially affecting the transition state energy of hydrolysis. |
Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 2 1 Carbamoylpiperidin 4 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework.
One-Dimensional (¹H, ¹³C) NMR Analysis
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.
¹H NMR: A proton NMR spectrum for Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate would be expected to show distinct signals for each unique proton. The ethyl group would produce a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons. The protons on the piperidine (B6355638) ring would appear as complex multiplets in the aliphatic region. The protons of the acetate's methylene group (-CH₂COO-) and the methine proton at the 4-position of the piperidine ring would also have characteristic chemical shifts. The protons of the carbamoyl (B1232498) (-CONH₂) group would likely appear as a broad singlet.
¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each chemically non-equivalent carbon atom. The spectrum would be expected to show signals for the carbonyl carbons of the ester and carbamoyl groups in the downfield region (typically >160 ppm). The carbons of the ethyl group, the piperidine ring, and the acetate (B1210297) methylene group would resonate at higher field strengths, consistent with sp³-hybridized carbons.
Expected ¹H and ¹³C NMR Chemical Shift Ranges (Note: These are predicted values based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.)
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Ethyl -CH₃ | 1.2-1.3 (triplet) | ~14 |
| Ethyl -OCH₂- | 4.1-4.2 (quartet) | ~60 |
| Acetate -CH₂- | 2.2-2.4 (doublet) | ~40 |
| Piperidine -CH- (C4) | 1.8-2.2 (multiplet) | ~35-40 |
| Piperidine -CH₂- (axial/equatorial) | 1.2-1.9 (multiplets) | ~30-35 |
| Piperidine -NCH₂- | 2.8-3.0 (multiplet) & 3.9-4.1 (multiplet) | ~45 |
| Carbamoyl -NH₂ | 5.5-7.5 (broad singlet) | - |
| Ester C=O | - | ~172 |
| Carbamoyl C=O | - | ~158 |
Two-Dimensional (COSY, HSQC, NOESY) NMR for Conformational and Stereochemical Analysis
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and for determining the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the piperidine ring and the ethyl group, confirming which protons are adjacent.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This is essential for assigning the carbon signals based on the already-assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is invaluable for determining the stereochemistry and preferred conformation of the piperidine ring, such as whether substituents are in axial or equatorial positions.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for polar, thermally fragile molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
Predicted Collision Cross Section (CCS) Studies for Gas-Phase Conformations
Ion mobility-mass spectrometry is an advanced technique that separates ions based on their size and shape in the gas phase. The Collision Cross Section (CCS) is a measure of the ion's rotational average projected area. Predicting the CCS for different potential conformations of the [M+H]⁺ ion and comparing it to an experimentally determined value could provide insights into the molecule's three-dimensional structure in the absence of a solvent.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy measures the vibrations of bonds within a molecule. It is a rapid and effective method for identifying the presence of specific functional groups.
The IR spectrum of this compound would be expected to display characteristic absorption bands confirming its key structural components.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | N-H Stretch | 3400-3200 (two bands) |
| C-H (Aliphatic) | C-H Stretch | 3000-2850 |
| Ester C=O | C=O Stretch | ~1735 |
| Amide C=O (Amide I) | C=O Stretch | ~1670 |
| Amide N-H | N-H Bend (Amide II) | ~1640 |
| C-O | C-O Stretch | 1300-1000 |
The presence of a strong absorption band around 1735 cm⁻¹ would indicate the ester carbonyl group, while a strong band around 1670 cm⁻¹ would confirm the amide carbonyl. The N-H stretching of the primary amide would likely appear as two distinct peaks in the 3400-3200 cm⁻¹ region.
Attenuated Total Reflectance (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy is a powerful technique for obtaining the infrared spectrum of a solid or liquid sample with minimal sample preparation. The technique relies on the phenomenon of total internal reflection. An infrared beam is passed through a crystal with a high refractive index (e.g., diamond or germanium), creating an evanescent wave that extends beyond the crystal surface. When a sample is in intimate contact with the crystal, this evanescent wave is attenuated at specific frequencies corresponding to the vibrational modes of the sample's molecules.
For this compound, the ATR-IR spectrum provides a unique fingerprint, revealing key functional groups. Due to the absence of direct experimental data in the public domain for this specific molecule, the expected characteristic absorption bands are inferred from the analysis of structurally similar compounds containing carbamoyl, piperidine, and ethyl acetate moieties.
Expected ATR-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
|---|---|---|
| 3350 - 3150 | Medium - Strong | N-H stretching (amide) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| 1735 - 1715 | Strong | C=O stretching (ester) |
| 1680 - 1640 | Strong | C=O stretching (amide I) |
| 1640 - 1590 | Medium | N-H bending (amide II) |
| 1470 - 1440 | Medium | C-H bending |
| 1250 - 1150 | Strong | C-O stretching (ester) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy is a well-established method for obtaining high-quality infrared spectra. It utilizes an interferometer to modulate the infrared radiation, and the resulting interferogram is then mathematically converted into a spectrum using a Fourier transform. This approach offers significant advantages in terms of speed and signal-to-noise ratio over traditional dispersive IR spectroscopy.
Similar to ATR-IR, the FT-IR spectrum of this compound would highlight its primary functional groups. The vibrational frequencies observed in an FT-IR spectrum are fundamentally the same as those in an ATR-IR spectrum, although relative peak intensities may differ. The expected FT-IR absorption bands for this compound, based on analogous structures, are tabulated below.
Expected FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
|---|---|---|
| 3340 - 3180 | Medium - Strong | N-H stretching (primary amide) |
| 2945 - 2860 | Medium | C-H stretching (CH₂, CH₃) |
| 1730 - 1710 | Strong | C=O stretching (ester carbonyl) |
| 1670 - 1630 | Strong | C=O stretching (amide I band) |
| 1630 - 1580 | Medium | N-H bending (amide II band) |
| 1465 - 1435 | Medium | C-H bending (methylene scissoring) |
| 1260 - 1180 | Strong | C-O stretching (ester) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
Single Crystal X-ray Diffraction (SCXRD) involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern is a unique three-dimensional map of electron density, from which the atomic structure can be elucidated. This technique provides unambiguous proof of the molecular structure, including its stereochemistry and conformation.
While specific SCXRD data for this compound is not publicly available, a plausible crystallographic profile can be projected based on the analysis of a structurally related compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. nih.gov The piperidine ring in such structures typically adopts a chair conformation. The carbamoyl and acetate groups would likely be in equatorial positions to minimize steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, would be expected to play a significant role in the crystal packing.
Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 - 11.5 |
| b (Å) | 8.0 - 9.0 |
| c (Å) | 14.0 - 15.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 1700 |
Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of crystalline solids, particularly in the pharmaceutical industry. It is used to identify crystalline phases, assess sample purity, and investigate polymorphism—the ability of a compound to exist in multiple crystalline forms. Each polymorph has a unique crystal lattice and, consequently, a distinct PXRD pattern.
The PXRD pattern of a crystalline solid is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase. The analysis of PXRD patterns is crucial for ensuring the consistency of the solid form of a drug substance, as different polymorphs can exhibit different physical properties, such as solubility and stability.
Illustrative Powder X-ray Diffraction Data for a Crystalline Form of this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 8.5 | 10.4 | 45 |
| 12.8 | 6.9 | 100 |
| 15.2 | 5.8 | 60 |
| 18.9 | 4.7 | 80 |
| 21.5 | 4.1 | 75 |
| 24.3 | 3.7 | 50 |
Chromatographic Method Development for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components in a mixture. For pharmaceutical compounds, these methods are vital for assessing purity and isolating impurities for characterization.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. Reversed-phase HPLC is the most common mode used for the analysis of moderately polar compounds like this compound.
A typical reversed-phase HPLC method for this compound would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte and any impurities between the nonpolar stationary phase and the more polar mobile phase. The development of a robust HPLC method requires optimization of various parameters to achieve adequate separation and peak shape.
Exemplary HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Ultra Performance Liquid Chromatography (UPLC) Techniques
Ultra Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For the analysis of "this compound," a moderately polar compound containing a piperidine ring, an ester group, and a carbamoyl moiety, UPLC provides a powerful tool for assessing purity, stability, and pharmacokinetic properties.
The development of a robust UPLC method for this compound would typically involve a reversed-phase approach, which is well-suited for separating compounds of moderate polarity. A C18 stationary phase is often the first choice due to its versatility and wide applicability. The selection of mobile phase components is critical for achieving optimal separation and peak shape. A common mobile phase combination for similar compounds is a mixture of an aqueous buffer or acidified water and an organic solvent such as acetonitrile or methanol (B129727). The use of an acidic modifier, like formic acid or phosphoric acid, in the mobile phase can improve peak symmetry for amine-containing compounds like piperidine derivatives by minimizing interactions with residual silanol (B1196071) groups on the stationary phase.
Given the structural characteristics of this compound, a gradient elution method is often preferable to an isocratic one. A gradient allows for the effective elution of the main compound while also providing good resolution from any potential impurities that may have different polarities. The detection of the analyte is typically performed using a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths and can provide information about the purity of the chromatographic peak.
Detailed Research Findings
While specific UPLC analytical methods dedicated to "this compound" are not extensively detailed in publicly available literature, the chromatographic behavior of structurally related piperidine derivatives and other small polar molecules has been widely studied. Research on the analysis of piperidine-containing pharmaceuticals often highlights the necessity of careful method optimization to achieve symmetrical peak shapes and reproducible retention times. The basic nitrogen in the piperidine ring can interact with the silica (B1680970) backbone of the stationary phase, leading to peak tailing. The addition of acidic modifiers to the mobile phase is a standard practice to mitigate these effects.
Below are representative data tables outlining a hypothetical, yet scientifically grounded, UPLC method for the analysis of this compound, based on common practices for similar compounds.
Table 1: UPLC Method Parameters
| Parameter | Value |
| Instrumentation | Acquity UPLC System or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 210 nm (or PDA scan 200-400 nm) |
| Run Time | 5 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 3.00 | 5 | 95 |
| 4.00 | 5 | 95 |
| 4.10 | 95 | 5 |
| 5.00 | 95 | 5 |
These tables provide a robust starting point for the development and validation of a UPLC method for "this compound." The actual retention time and peak characteristics would be determined experimentally. The high efficiency of the sub-2 µm particle column, combined with the optimized mobile phase and gradient, would be expected to yield a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities.
Computational and Theoretical Studies of Ethyl 2 1 Carbamoylpiperidin 4 Yl Acetate
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and electronic environment of compounds such as Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate. Techniques like Density Functional Theory (DFT) are frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a high degree of accuracy. researchgate.netrsc.org These theoretical predictions are instrumental in the analysis and confirmation of molecular structures by providing a basis for comparison with experimental data.
The predictive process for spectroscopic parameters typically begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory, such as B3LYP with a basis set like 6-311++G(d,p). researchgate.netrsc.org Following this, NMR shielding tensors and IR vibrational frequencies can be calculated. For NMR predictions, the calculated isotropic shielding constants are converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS). It is important to note that the accuracy of these predictions can be influenced by factors such as the choice of computational method, basis set, and the treatment of solvent effects. nih.gov
Due to the absence of published computational studies specifically for this compound, the following data is presented for illustrative purposes. The hypothetical values provided are based on established computational methods and typical chemical shift and frequency ranges for the functional groups present in the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted using DFT calculations. These theoretical values are crucial for assigning the signals in experimentally obtained NMR spectra. The predicted chemical shifts are influenced by the electronic environment of each nucleus.
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| H (ester, -CH₃) | 1.25 | t |
| H (piperidine, axial) | 1.40-1.60 | m |
| H (piperidine, equatorial) | 1.75-1.95 | m |
| H (piperidine, -CH-) | 2.10-2.30 | m |
| H (acetate, -CH₂) | 2.45 | d |
| H (piperidine, N-CH₂, axial) | 2.80-3.00 | m |
| H (piperidine, N-CH₂, equatorial) | 3.90-4.10 | m |
| H (ester, -OCH₂) | 4.15 | q |
| H (carbamoyl, -NH₂) | 5.50 (broad), 6.00 (broad) | s |
This table is interactive. Click on the headers to sort the data.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| C (ester, -CH₃) | 14.2 |
| C (piperidine, C3/C5) | 32.5 |
| C (piperidine, C4) | 38.0 |
| C (acetate, -CH₂) | 41.5 |
| C (piperidine, C2/C6) | 52.0 |
| C (ester, -OCH₂) | 60.8 |
| C (carbamoyl, C=O) | 158.0 |
| C (ester, C=O) | 172.0 |
This table is interactive. Click on the headers to sort the data.
Predicted Infrared (IR) Frequencies
Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. These predictions are valuable for identifying the presence of specific functional groups. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental results. nih.gov
Table 3: Hypothetical Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| N-H stretch | 3450, 3350 | Amide |
| C-H stretch (aliphatic) | 2950-2850 | Piperidine (B6355638), Ethyl |
| C=O stretch (ester) | 1735 | Ester |
| C=O stretch (amide I) | 1680 | Amide |
| N-H bend (amide II) | 1620 | Amide |
| C-O stretch | 1240 | Ester |
| C-N stretch | 1180 | Piperidine |
This table is interactive. Click on the headers to sort the data.
Role of Ethyl 2 1 Carbamoylpiperidin 4 Yl Acetate As a Chemical Building Block and Intermediate in Advanced Synthesis
Utilization in the Synthesis of Complex Heterocyclic Compounds, particularly Piperidine (B6355638) Derivatives
There is no specific information available in peer-reviewed journals or patents that describes the use of Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate as a starting material or intermediate for the synthesis of other complex heterocyclic compounds or advanced piperidine derivatives. While general synthetic routes for piperidine-based structures are widely published, the role of this specific carbamoyl-substituted acetate (B1210297) in such transformations has not been detailed.
Precursor in Multistep Organic Synthesis for Diverse Chemical Entities
No published multistep synthetic pathways were identified that utilize this compound as a precursor for creating diverse chemical entities. Its role as a starting point or an intermediate in the total synthesis of natural products or complex pharmaceutical agents has not been reported in the accessible literature.
Derivatization Strategies for the Preparation of Novel Analogues
Specific derivatization strategies focused on the this compound molecule have not been described in the literature. Research detailing the chemical modification of its carbamoyl (B1232498), piperidine, or ethyl acetate components to produce novel analogues is not publicly available. Consequently, no data tables of such derivatives can be compiled.
Design and Synthesis of Ligands for Catalytic Applications
There is no information to suggest that this compound has been designed or synthesized for use as a ligand in catalytic applications. The potential coordination chemistry of this compound and its application in forming metal complexes for catalysis have not been explored in any published research.
Future Research Directions and Unexplored Avenues for Ethyl 2 1 Carbamoylpiperidin 4 Yl Acetate
Development of More Economical and Sustainable Synthesis Routes
The viability of any compound for large-scale application hinges on the efficiency and environmental impact of its synthesis. Future research should prioritize the development of green and cost-effective methods for producing Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate. This could involve exploring alternative starting materials, employing novel catalytic systems to minimize waste and energy consumption, and investigating one-pot or continuous flow reactions to improve yield and reduce operational complexity. A comparative analysis of potential synthetic strategies is crucial for identifying the most promising routes for industrial application.
Table 1: Potential Sustainable Synthesis Strategies
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification of suitable enzymes, enzyme immobilization, and process optimization. |
| Flow Chemistry | Improved safety, higher yields, easier scalability, and process control. | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate). |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and enhanced reaction selectivity. | Solvent selection, power and temperature control, and scalability studies. |
| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Identification of suitable bio-based starting materials and development of efficient conversion pathways. |
In-depth Mechanistic Understanding of Complex Reaction Pathways
A fundamental understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is paramount. Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational chemistry, can provide invaluable insights into the formation of intermediates, transition states, and potential side products. This knowledge is not only academically significant but also practically important for optimizing reaction conditions to maximize yield and purity.
Exploration of Novel Spectroscopic Probes for Real-time Reaction Monitoring
The ability to monitor chemical reactions in real-time is a powerful tool for process optimization and quality control. Future research could focus on developing novel spectroscopic probes tailored for the in-situ monitoring of the synthesis of this compound. Techniques such as Raman spectroscopy, near-infrared (NIR) spectroscopy, and process nuclear magnetic resonance (NMR) could provide real-time data on reactant consumption, product formation, and the presence of impurities, enabling precise control over the manufacturing process.
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry offers a powerful platform for predicting the properties and behavior of molecules, thereby guiding experimental research. Advanced computational modeling, including Density Functional Theory (DFT) and molecular dynamics simulations, can be employed to:
Predict the spectroscopic signatures (NMR, IR, etc.) of this compound and its intermediates.
Elucidate reaction mechanisms and predict reaction outcomes under various conditions.
Virtually screen for potential biological targets and predict binding affinities.
Design derivatives with improved properties based on structure-activity relationship (SAR) studies.
Table 2: Application of Computational Modeling
| Modeling Technique | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Optimized molecular geometry, spectroscopic properties, reaction energies. |
| Molecular Docking | Identification of potential biological targets. | Binding modes and affinities of the compound with various proteins. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Conformational flexibility, stability of ligand-protein complexes. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. | Identification of key structural features for desired activity. |
Expanding its Utility as a Versatile Chemical Synthon in Emerging Fields
The structural motifs present in this compound—a piperidine (B6355638) ring, a carbamoyl (B1232498) group, and an ethyl acetate (B1210297) moiety—suggest its potential as a versatile building block, or synthon, in the synthesis of more complex molecules. Future research should explore its utility in the construction of novel compounds for applications in fields such as medicinal chemistry, materials science, and agrochemicals. Its functional groups offer multiple points for chemical modification, allowing for the generation of diverse molecular libraries for screening and discovery efforts. The development of a robust synthetic toolbox around this scaffold could open up new avenues for innovation.
Q & A
Q. How can computational modeling predict the thermodynamic stability of Ethyl 2-(1-carbamoylpiperidin-4-yl)acetate?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can estimate bond dissociation energies and electron distribution. Compare results with experimental data (e.g., GC-MS retention times) to validate predictions .
Advanced Research Questions
Q. How do crystallographic techniques resolve ambiguities in the spatial configuration of this compound?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX programs:
- SHELXT : Determines space group and initial structure from Laue symmetry and elemental composition .
- SHELXL : Refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions in the carbamoyl group) .
- Data Interpretation : A final R-factor < 0.05 indicates high precision. Example metrics:
| Parameter | Value |
|---|---|
| R-factor | 0.038 |
| wR-factor | 0.115 |
| Data-to-parameter ratio | 17.5 |
Q. What strategies address discrepancies between experimental and computational data for this compound?
- Methodology :
- Experimental Validation : Use gas chromatography (GC-MS) to verify purity (>98%) and compare retention indices with predicted volatility .
- Error Analysis : Adjust DFT parameters (e.g., solvent effects in COSMO-RS models) to align with observed proton affinities (e.g., ~804.7 kJ/mol for ethyl acetate analogs) .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?
- Methodology :
- pH Stability : Perform HPLC analysis after incubating the compound in buffers (pH 3–10) at 37°C for 24 hours. Degradation products (e.g., free piperidine) indicate hydrolysis susceptibility .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., >150°C for ethyl acetate derivatives) .
Q. What role does this compound play in modulating enzyme or receptor interactions?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., acetylcholinesterase). Focus on hydrogen bonds between the carbamoyl group and catalytic triads.
- In Vitro Assays : Measure IC₅₀ values via fluorescence-based inhibition assays. Compare with structurally related compounds (e.g., IC₅₀ < 10 µM for piperidine-based inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
